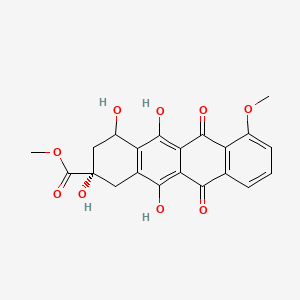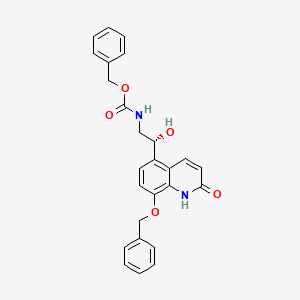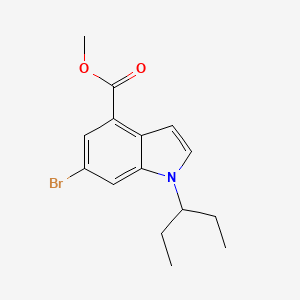![molecular formula C13H14BrN3O B11827464 5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)
5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ブロモ-2-N-[(4-メトキシフェニル)メチル]ピリジン-2,3-ジアミンは、ピリジン誘導体のクラスに属する化学化合物です。これは、ピリジン環の5位に臭素原子、2位にメトキシフェニルメチル基、2位と3位に2つのアミノ基が存在することを特徴としています。
準備方法
合成経路と反応条件
5-ブロモ-2-N-[(4-メトキシフェニル)メチル]ピリジン-2,3-ジアミンの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つは、鈴木-宮浦カップリング反応であり、これはアリールハロゲン化物と有機ホウ素化合物との間のパラジウム触媒クロスカップリング反応です . 反応条件は通常、パラジウム触媒、塩基、水または有機溶媒などの溶媒の使用を伴います .
工業生産方法
この化合物の工業生産には、同様の合成経路がより大規模に使用される場合があります。連続フローリアクターと自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。温度、圧力、触媒濃度などの反応条件の最適化は、大規模合成にとって不可欠です。
化学反応の分析
反応の種類
5-ブロモ-2-N-[(4-メトキシフェニル)メチル]ピリジン-2,3-ジアミンは、次のものを含むさまざまな種類の化学反応を受けることができます。
酸化: この化合物は、対応するN-オキシドを形成するために酸化される可能性があります。
還元: 還元反応は、この化合物を対応するアミンに変換することができます。
置換: 臭素原子は、求核置換反応によって他の官能基と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応に使用できます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はN-オキシドを生じる可能性があり、還元は一次または二次アミンを生じることができます。
科学研究への応用
5-ブロモ-2-N-[(4-メトキシフェニル)メチル]ピリジン-2,3-ジアミンは、いくつかの科学研究の応用を持っています。
化学: これは、より複雑な有機分子の合成のためのビルディングブロックとして使用されます.
生物学: この化合物は、酵素阻害とタンパク質-リガンド相互作用の研究に使用できます。
産業: この化合物は、工業プロセス用の新素材や触媒の開発に使用できます。
科学的研究の応用
5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
作用機序
5-ブロモ-2-N-[(4-メトキシフェニル)メチル]ピリジン-2,3-ジアミンの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似化合物の比較
類似化合物
独自性
5-ブロモ-2-N-[(4-メトキシフェニル)メチル]ピリジン-2,3-ジアミンは、特定の置換パターンと官能基により、独自の化学的および生物学的特性を付与するため、独特です。臭素原子、メトキシフェニルメチル基、およびアミノ基の組み合わせにより、さまざまな用途に適した汎用性の高い化合物になります。
類似化合物との比較
Similar Compounds
- 5-bromo-2-(4-methoxyphenyl)pyridine
- 4-methoxybenzyl 5-bromo-2-chlorobenzamide
- 2-amino-5-bromo-3-methylpyridine
Uniqueness
5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a bromine atom, methoxyphenylmethyl group, and amino groups makes it a versatile compound for various applications.
特性
分子式 |
C13H14BrN3O |
|---|---|
分子量 |
308.17 g/mol |
IUPAC名 |
5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine |
InChI |
InChI=1S/C13H14BrN3O/c1-18-11-4-2-9(3-5-11)7-16-13-12(15)6-10(14)8-17-13/h2-6,8H,7,15H2,1H3,(H,16,17) |
InChIキー |
CEMMTRQJJRSUKV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)


![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)



![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)
![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)


